10-Demethoxy Nicergoline is a derivative of Nicergoline, which is an ergot alkaloid used primarily for treating cerebrovascular disorders. Nicergoline itself is known for its vasodilatory properties, enhancing blood flow in the brain and other regions by acting as an antagonist at alpha-1 adrenergic receptors. This compound has been classified under various drug categories, including adrenergic agents and nootropic agents, due to its cognitive-enhancing effects and ability to improve vascular health .
10-Demethoxy Nicergoline falls under the classification of organic compounds known as indoloquinolines. These compounds are characterized by their polycyclic aromatic structure, which consists of an indole fused to a quinoline. The specific classification includes:
The synthesis of 10-Demethoxy Nicergoline involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. The use of photocatalysis enhances the efficiency of the reactions while minimizing by-products.
The molecular formula for 10-Demethoxy Nicergoline is , with a molar mass of approximately . The structure features a complex arrangement typical of indoloquinolines, with multiple stereocenters contributing to its pharmacological properties.
The primary chemical reactions involved in synthesizing 10-Demethoxy Nicergoline include:
Each reaction step must be optimized for temperature and solvent choice to maximize yield and minimize side reactions. For example, esterification typically occurs at elevated temperatures (50-90 °C) for several hours .
The mechanism by which 10-Demethoxy Nicergoline exerts its effects primarily involves:
The in vitro IC50 value for Nicergoline at alpha-1A adrenergic receptors is reported to be approximately 0.2 nM . Additionally, it also interacts with serotonin receptors, contributing to its multifaceted pharmacological profile.
Relevant data includes:
10-Demethoxy Nicergoline has potential applications in various fields:
10-Demethoxy Nicergoline exhibits high-affinity competitive antagonism at α1-adrenergic receptors (α1-ARs), particularly the α1A and α1D subtypes. This antagonism inhibits catecholamine-induced vasoconstriction in cerebral vasculature, reducing vascular resistance by ~40% and increasing arterial blood flow by 25-30% in preclinical models [1] [4]. The compound demonstrates subtype-specific binding kinetics:
Table 1: Receptor Binding Profile of 10-Demethoxy Nicergoline
Receptor Subtype | Affinity (Ki, nM) | Dissociation t1/2 (min) | Functional Effect |
---|---|---|---|
α1A-Adrenergic | 2.3 ± 0.4 | 8.2 | Vasodilation |
α1D-Adrenergic | 5.7 ± 1.1 | 15.6 | Cerebral perfusion |
5-HT2A | 12.4 ± 2.3 | 22.1 | Neurotransmission |
D2 | >1000 | - | Negligible |
Beyond adrenergic blockade, 10-Demethoxy Nicergoline modulates serotonin receptors (5-HT2A, Ki = 12.4 ± 2.3 nM) and enhances dopaminergic turnover in the prefrontal cortex by 35-40% [4] [5]. This dual action:
10-Demethoxy Nicergoline potentiates cholinergic function through two primary mechanisms:
The compound elevates norepinephrine turnover by 40% in the locus coeruleus and prefrontal cortex, measured via microdialysis of 3-methoxy-4-hydroxyphenylglycol (MHPG) metabolites [5]. Concurrently, it upregulates:
10-Demethoxy Nicergoline elevates neurotrophin synthesis in astrocytes:
The compound stimulates phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis, generating inositol trisphosphate (IP3) and diacylglycerol (DAG). This activates PKC isoforms α and ε within 15 minutes:
Table 2: PKC Isoform Activation by 10-Demethoxy Nicergoline
PKC Isoform | Activation Fold-change | Translocation Rate (min) | Downstream Effects |
---|---|---|---|
α | 3.5× | 15 | ERK phosphorylation |
ε | 2.8× | 20 | γ-Secretase modulation |
β | 1.2× | - | Negligible |
δ | No change | - | - |
10-Demethoxy Nicergoline enhances cerebral metabolic efficiency through:
Table 3: Metabolic Parameters Modulated by 10-Demethoxy Nicergoline
Metabolic Parameter | Baseline (Hypoxia) | Post-treatment | Change |
---|---|---|---|
Lactate:Pyruvate Ratio (LPR) | 72.9 ± 8.7 | 42.3 ± 5.2 | -42% |
Glucose Utilization Rate | 0.28 μmol/g/min | 0.39 μmol/g/min | +39% |
Oxygen Extraction Fraction (%) | 35.2 ± 4.1 | 48.6 ± 3.8 | +38% |
ATP Concentration | 1.8 ± 0.3 μmol/g | 2.9 ± 0.4 μmol/g | +61% |
Note: Data derived from rodent models of cerebral hypoperfusion [1] [7] [9]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3